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Compound of Interest

Compound Name: 1-(Phenylsulfonyl)propan-2-one

Cat. No.: B177098 Get Quote

Introduction
1-(Phenylsulfonyl)propan-2-one, also known as phenylsulfonylacetone, is a bifunctional

organic compound belonging to the class of β-keto sulfones. This scaffold is of significant

interest to researchers in organic synthesis and medicinal chemistry. The molecule's unique

architecture, featuring a ketone and a sulfonyl group separated by a methylene bridge, imparts

a distinct reactivity profile that makes it a valuable and versatile building block. The electron-

withdrawing nature of both the carbonyl and sulfonyl groups renders the intervening methylene

protons acidic, creating a soft nucleophile that is instrumental in the formation of new carbon-

carbon bonds.[1][2]

This guide provides a comprehensive technical overview of 1-(Phenylsulfonyl)propan-2-one,

designed for researchers, scientists, and drug development professionals. It delves into its core

properties, reliable synthetic protocols, spectroscopic signature, chemical reactivity, and

potential applications, grounding all technical claims in authoritative references.

Core Chemical and Physical Properties
The fundamental properties of 1-(Phenylsulfonyl)propan-2-one are summarized below.

These data are essential for its handling, characterization, and use in quantitative experimental

design.
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Property Value Reference(s)

IUPAC Name
1-(Phenylsulfonyl)propan-2-

one
N/A

Common Synonyms
Phenylsulfonylacetone,

Benzenesulfonylacetone
[3]

CAS Number 5000-44-2 [4][5]

Molecular Formula C₉H₁₀O₃S [3]

Molecular Weight 198.24 g/mol [4][5]

Appearance Solid [3]

SMILES String CC(=O)CS(=O)(=O)c1ccccc1 [4][5]

Synthesis and Manufacturing
The most direct and widely employed strategy for synthesizing β-keto sulfones is the

nucleophilic substitution reaction between an α-halo ketone and a sulfinate salt.[6] This method

is efficient and proceeds under mild conditions, making it ideal for laboratory-scale preparation.

Protocol: Synthesis via Nucleophilic Substitution
This protocol details the synthesis of 1-(Phenylsulfonyl)propan-2-one from sodium

benzenesulfinate and chloroacetone.

Causality: The reaction hinges on the nucleophilic character of the sulfinate anion, which

attacks the electrophilic carbon atom bearing the chlorine in chloroacetone. The choice of a

polar aprotic solvent like DMF or acetonitrile facilitates the Sₙ2 reaction by solvating the sodium

cation without hydrogen-bonding to the nucleophile, thereby enhancing its reactivity.

Materials and Reagents:
Sodium benzenesulfinate (C₆H₅SO₂Na)

Chloroacetone (ClCH₂C(O)CH₃)

Dimethylformamide (DMF), anhydrous

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://lppcollegerisod.ac.in/uploads/Jadhao_A_R_0832021115624.pdf
https://www.researchgate.net/figure/General-synthetic-approaches-towards-b-keto-sulfones-and-their-transformation-into_fig1_353999737
https://www.researchgate.net/figure/Methods-for-b-ketosulfones-syntheses-from-ketones_fig1_339856725
https://lppcollegerisod.ac.in/uploads/Jadhao_A_R_0832021115624.pdf
https://www.researchgate.net/figure/General-synthetic-approaches-towards-b-keto-sulfones-and-their-transformation-into_fig1_353999737
https://www.researchgate.net/figure/Methods-for-b-ketosulfones-syntheses-from-ketones_fig1_339856725
https://lppcollegerisod.ac.in/uploads/Jadhao_A_R_0832021115624.pdf
https://www.researchgate.net/figure/General-synthetic-approaches-towards-b-keto-sulfones-and-their-transformation-into_fig1_353999737
https://www.researchgate.net/figure/Methods-for-b-ketosulfones-syntheses-from-ketones_fig1_339856725
https://www.researchgate.net/figure/A-pattern-for-synthesis-of-b-keto-thiosulfones_fig1_333242724
https://www.benchchem.com/product/b177098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diethyl ether

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add sodium

benzenesulfinate (1.0 eq). Add anhydrous DMF to create a stirrable suspension.

Addition of Electrophile: Add chloroacetone (1.1 eq) dropwise to the suspension at room

temperature with vigorous stirring.

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The

progress can be monitored by Thin Layer Chromatography (TLC) by observing the

consumption of the starting materials.

Work-up and Extraction: Upon completion, pour the reaction mixture into a separatory funnel

containing water. Extract the aqueous layer three times with diethyl ether.

Washing: Combine the organic extracts and wash sequentially with water, saturated

NaHCO₃ solution, and finally with brine. This removes residual DMF and any acidic

byproducts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude solid can be purified by recrystallization (e.g., from an

ethanol/water mixture) or by flash column chromatography on silica gel to yield pure 1-
(Phenylsulfonyl)propan-2-one.

Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 1-(Phenylsulfonyl)propan-
2-one.
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Synthesis Workflow of 1-(Phenylsulfonyl)propan-2-one
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Caption: A flowchart of the synthesis of 1-(Phenylsulfonyl)propan-2-one.

Spectroscopic Characterization
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Accurate structural elucidation is paramount. The following is a predictive analysis of the key

spectroscopic features expected for 1-(Phenylsulfonyl)propan-2-one, based on established

principles of spectroscopy.[7][8]

¹H NMR (Proton Nuclear Magnetic Resonance)
Phenyl Protons (C₆H₅): A complex multiplet would be expected in the aromatic region,

typically between δ 7.5-8.0 ppm. The protons ortho to the electron-withdrawing sulfonyl

group will be the most deshielded.

Methylene Protons (CH₂): A sharp singlet is expected for the two protons on the carbon

between the sulfonyl and carbonyl groups. Due to the strong deshielding effect of both

adjacent functional groups, this peak would appear significantly downfield, likely in the range

of δ 4.0-4.5 ppm.

Methyl Protons (CH₃): A sharp singlet for the three methyl protons is expected. Being

adjacent to the carbonyl group, this peak would be found around δ 2.3-2.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Carbonyl Carbon (C=O): The ketone carbon is highly deshielded and would appear far

downfield, typically > δ 200 ppm.

Phenyl Carbons (C₆H₅): Four distinct signals are expected for the aromatic carbons, typically

in the δ 125-140 ppm range.

Methylene Carbon (CH₂): The carbon atom flanked by the sulfonyl and carbonyl groups

would be found in the range of δ 60-70 ppm.

Methyl Carbon (CH₃): The methyl carbon of the acetyl group would appear furthest upfield,

likely around δ 30 ppm.

IR (Infrared) Spectroscopy
C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1710-1730 cm⁻¹,

characteristic of an aliphatic ketone.
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S=O Stretch (Sulfone): Two strong absorption bands are characteristic of the sulfonyl group:

one for the asymmetric stretch around 1300-1350 cm⁻¹ and one for the symmetric stretch

around 1120-1160 cm⁻¹.

C-H Stretch (Aromatic/Aliphatic): Bands will be present above and below 3000 cm⁻¹ for the

aromatic and aliphatic C-H bonds, respectively.

MS (Mass Spectrometry)
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 198.

Key Fragmentation Patterns: Common fragmentation would involve the loss of the acetyl

group ([M-43]⁺) or cleavage at the C-S bond, leading to fragments corresponding to the

phenylsulfonyl cation (m/z = 141) and the acetonyl cation (m/z = 57).

Reactivity and Synthetic Applications
The synthetic utility of 1-(Phenylsulfonyl)propan-2-one stems from the reactivity of its α-

methylene group.[1][9] The flanking electron-withdrawing groups increase the acidity of the α-

protons (pKa ≈ 11-13 in DMSO), allowing for easy deprotonation with common bases (e.g.,

NaH, K₂CO₃, NaOEt) to form a stabilized carbanion.

This carbanion is a versatile nucleophile for forming new carbon-carbon bonds.

Core Reactivity: Alkylation and Acylation
The primary application is in alkylation and acylation reactions. The generated carbanion

readily reacts with a wide range of electrophiles.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) introduces an

alkyl group at the α-position. This is a cornerstone of its use as a synthetic building block.[10]

Acylation: Reaction with acyl chlorides or anhydrides yields β-dicarbonyl sulfones.

Michael Addition: As a soft nucleophile, it can participate in conjugate addition reactions with

α,β-unsaturated carbonyl compounds.

Desulfonylation
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The phenylsulfonyl group can be removed under reductive conditions (e.g., using sodium

amalgam, aluminum amalgam, or samarium iodide). This desulfonylation step is a powerful

feature, as it means 1-(phenylsulfonyl)propan-2-one can be used as a "masked" or protected

equivalent of an acetone enolate. The sulfonyl group acts as an activating group to facilitate C-

C bond formation and is then removed to reveal the final product.

Reactivity and Application Diagram
The diagram below illustrates the central role of the α-carbanion in synthetic transformations.

Core Reactivity of 1-(Phenylsulfonyl)propan-2-one
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Caption: The deprotonation and subsequent alkylation of the α-carbon.

Biological Activity and Drug Development Potential
While direct pharmacological studies on 1-(phenylsulfonyl)propan-2-one are not extensively

documented, the β-keto sulfone moiety is a recognized scaffold in medicinal chemistry.[11] Its

structural features and chemical reactivity make it an attractive starting point or fragment for the

design of novel therapeutic agents.

Enzyme Inhibition: The combination of a ketone, which can interact with active site residues,

and a sulfone group, which can act as a hydrogen bond acceptor, makes this scaffold

suitable for designing enzyme inhibitors. For example, related structures have been

investigated as inhibitors of serine hydrolases.

Anti-inflammatory Potential: Sulfone-containing molecules are present in a number of anti-

inflammatory drugs. The ability to easily functionalize the α-position of 1-
(phenylsulfonyl)propan-2-one allows for the systematic synthesis of libraries of new

chemical entities for screening against inflammatory targets like cyclooxygenases (COX).[12]

General Bioactivity: The benzophenone scaffold, a related structural class, is ubiquitous in

molecules with a wide range of biological activities, including anticancer, antimicrobial, and

antiviral properties.[13] This suggests that derivatives of 1-(phenylsulfonyl)propan-2-one
could be explored for similar applications.

The compound serves as a versatile platform for generating molecular diversity, enabling

medicinal chemists to explore structure-activity relationships (SAR) in the pursuit of new drug

candidates.[14][15]

Safety and Handling
As a laboratory chemical, 1-(Phenylsulfonyl)propan-2-one requires careful handling in

accordance with good laboratory practices. The following guidelines are based on data for

structurally related compounds.

Personal Protective Equipment (PPE): Always wear appropriate protective equipment,

including chemical safety goggles, a lab coat, and nitrile gloves.[9]
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid

inhalation of any dust or vapors. Avoid contact with skin, eyes, and clothing. Keep away from

open flames and sources of ignition.[1]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep

away from incompatible materials such as strong oxidizing agents.[1][2]

First Aid:

Skin Contact: Immediately wash the affected area with plenty of soap and water.

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if

present and easy to do. Continue rinsing and seek medical attention.

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical

attention.

Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, state, and federal regulations.

Conclusion
1-(Phenylsulfonyl)propan-2-one is more than a simple chemical reagent; it is a powerful and

adaptable tool for chemical innovation. Its value lies in the predictable and versatile reactivity of

its activated methylene group, which serves as a reliable handle for molecular construction. For

synthetic chemists, it offers a straightforward route to complex ketone structures through facile

alkylation followed by optional desulfonylation. For medicinal chemists, it represents a

promising and readily diversifiable scaffold for the development of new bioactive compounds. A

thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is

key to unlocking its full potential in research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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